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Compound of Interest

Compound Name:
Methyl 5-methylfuran-3-

carboxylate

Cat. No.: B1324432 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 5-methylfuran-3-
carboxylate, a heterocyclic organic compound of interest in medicinal chemistry and materials

science. This document details its chemical identity, structural characteristics, synthesis, and

predicted spectroscopic data, offering a valuable resource for its application in research and

development.

Chemical Identity and Nomenclature
The compound in focus is formally identified by its IUPAC name: Methyl 5-methylfuran-3-
carboxylate.

Synonyms:

Methyl 5-methyl-3-furoate

5-Methylfuran-3-carboxylic acid methyl ester

Precursor: The direct precursor to this ester is 5-Methylfuran-3-carboxylic acid, which has a

registered CAS Number of 21984-93-0.[1]

Molecular Structure: The structure consists of a furan ring, which is a five-membered aromatic

heterocycle containing one oxygen atom. A methyl group is substituted at the 5-position, and a
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methyl carboxylate group is at the 3-position.

Molecular Formula: C₇H₈O₃

Molecular Weight: 140.14 g/mol

Physicochemical Properties (Predicted)
Due to the limited availability of experimental data for Methyl 5-methylfuran-3-carboxylate,

the following physicochemical properties have been predicted based on its structure and data

from analogous compounds.

Property Predicted Value

Boiling Point ~180-200 °C

Melting Point Not available

Density ~1.15 g/cm³

Solubility

Soluble in common organic solvents like

methanol, ethanol, acetone, and

dichloromethane. Sparingly soluble in water.

Appearance
Expected to be a colorless to pale yellow liquid

or low-melting solid at room temperature.

Synthesis and Experimental Protocols
The primary route for the synthesis of Methyl 5-methylfuran-3-carboxylate is the

esterification of its corresponding carboxylic acid, 5-methylfuran-3-carboxylic acid. The most

common and industrially relevant method for this transformation is the Fischer-Speier

esterification.

Fischer-Speier Esterification
This acid-catalyzed esterification involves reacting the carboxylic acid with an excess of

methanol in the presence of a strong acid catalyst.
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Reaction Scheme:

Reactants

Products

5-Methylfuran-3-carboxylic acid H+ (catalyst)

+ Methanol (excess)

Methyl 5-methylfuran-3-carboxylate
Reflux

+ Water

Click to download full resolution via product page

Caption: Fischer-Speier esterification of 5-methylfuran-3-carboxylic acid.

Detailed Experimental Protocol:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, dissolve 5-methylfuran-3-carboxylic acid (1.0 eq) in a large excess of methanol (e.g.,

10-20 eq), which also serves as the solvent.

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated

sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (typically 1-5 mol%).

Reaction: Heat the mixture to reflux and maintain the temperature for several hours (typically

4-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or

gas chromatography (GC) by observing the disappearance of the starting carboxylic acid.

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

Neutralize the excess acid by slowly adding a saturated aqueous solution of sodium

bicarbonate (NaHCO₃) until effervescence ceases.

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate

or diethyl ether (3 x volume of the aqueous layer).

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter,

and concentrate the solvent under reduced pressure. The crude product can be further
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purified by vacuum distillation or column chromatography on silica gel to yield pure Methyl 5-
methylfuran-3-carboxylate.

Spectroscopic Data (Predicted)
The following spectroscopic data are predicted based on the analysis of structurally related

furan derivatives. These predictions are intended to aid in the characterization of synthesized

Methyl 5-methylfuran-3-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):

Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 ~7.8 - 8.0 s -

H-4 ~6.2 - 6.4 s -

OCH₃ (ester) ~3.8 s -

CH₃ (ring) ~2.3 s -

Note: The spectrum is predicted in CDCl₃ as the solvent.

¹³C NMR (Carbon NMR):
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Carbon Predicted Chemical Shift (δ, ppm)

C=O (ester) ~165

C-5 ~155

C-2 ~145

C-3 ~115

C-4 ~110

OCH₃ (ester) ~52

CH₃ (ring) ~14

Note: The spectrum is predicted in CDCl₃ as the solvent.

Infrared (IR) Spectroscopy
Functional Group

Predicted Wavenumber
(cm⁻¹)

Intensity

C=O (ester stretch) ~1720 Strong

C-O (ester stretch) ~1250 and ~1100 Strong

C=C (furan ring stretch) ~1600 and ~1500 Medium

C-H (aromatic stretch) ~3100 Medium

C-H (aliphatic stretch) ~2950 Medium

Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrum:
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m/z Predicted Identity

140 [M]⁺ (Molecular ion)

109 [M - OCH₃]⁺

81 [M - COOCH₃]⁺

Logical Workflow for Synthesis and
Characterization
The following diagram illustrates the logical workflow from the starting material to the

characterized final product.
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Start: 5-Methylfuran-3-carboxylic acid

Fischer-Speier Esterification
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(Vacuum Distillation or Column Chromatography)

Pure Methyl 5-methylfuran-3-carboxylate

Spectroscopic Analysis
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Caption: Workflow for the synthesis and characterization of the compound.

Applications in Research and Drug Development
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Substituted furans, including furan-3-carboxylates, are important scaffolds in medicinal

chemistry. They are present in a variety of natural products and have been investigated for a

range of biological activities, including anti-inflammatory, antimicrobial, and anticancer

properties. Methyl 5-methylfuran-3-carboxylate can serve as a key building block for the

synthesis of more complex molecules with potential therapeutic applications. Its ester

functionality allows for further chemical modifications, such as amidation or reduction, to

generate a library of derivatives for structure-activity relationship (SAR) studies in drug

discovery programs.

In the field of materials science, furan-based compounds are explored for the development of

novel polymers and functional materials due to the unique electronic and structural properties

of the furan ring.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1324432?utm_src=pdf-body
https://www.benchchem.com/product/b1324432?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_H_and_C_NMR_Analysis_of_Methyl_3_Fluorofuran_2_carboxylate.pdf
https://www.benchchem.com/product/b1324432#iupac-name-of-methyl-5-methylfuran-3-carboxylate
https://www.benchchem.com/product/b1324432#iupac-name-of-methyl-5-methylfuran-3-carboxylate
https://www.benchchem.com/product/b1324432#iupac-name-of-methyl-5-methylfuran-3-carboxylate
https://www.benchchem.com/product/b1324432#iupac-name-of-methyl-5-methylfuran-3-carboxylate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1324432?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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